molecular formula C10H18ClNO2 B1476852 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098103-12-7

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476852
CAS No.: 2098103-12-7
M. Wt: 219.71 g/mol
InChI Key: MJMBTRWXJJTBSR-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chloro-substituted ketone featuring a pyrrolidine ring modified with an ethoxymethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules. Its structural uniqueness lies in the combination of a reactive α-chloro ketone moiety and a polar ethoxymethyl substituent, which may enhance solubility and modulate reactivity compared to simpler analogs .

Properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-14-7-9-4-5-12(6-9)10(13)8(2)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMBTRWXJJTBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a chloropropanone moiety and a pyrrolidine ring, is involved in various biochemical interactions that influence cellular processes and enzyme activities. This article delves into its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • IUPAC Name : 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one exhibits significant interactions with various enzymes, particularly influencing carbonic anhydrase isoenzymes. These enzymes are crucial for maintaining acid-base homeostasis in tissues, suggesting the compound's potential therapeutic applications in conditions related to acid-base imbalance.

Table 1: Interaction with Enzymes

Enzyme Interaction Type Biological Implication
Carbonic AnhydraseInhibitionAffects acid-base balance
RORγt (Nuclear Receptor)Modulation of activityRegulates immune responses

The compound's biological activity is primarily attributed to its ability to influence cellular signaling pathways and gene expression. For instance, it has been shown to modulate the activity of RORγt, which plays a critical role in regulating immune responses. This modulation can lead to alterations in cytokine production and immune cell differentiation.

Cellular Effects

In laboratory settings, 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one has demonstrated the ability to affect:

  • Cell Signaling Pathways : Influences pathways involved in cell growth and apoptosis.
  • Gene Expression : Alters the expression of genes related to inflammation and immune response.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Effects on Immune Response

A study evaluated the impact of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one on T-cell activation. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Study 2: Anticancer Potential

Another investigation focused on the compound's effects on cancer cell lines. It was found that the compound inhibited cell proliferation in several cancer types, including leukemia and breast cancer, by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Moieties

(a) 1-(Pyrrolidin-1-yl)hexadecan-1-one (1g)
  • Structure : A long alkyl chain (C16) attached to the pyrrolidine-ketone core.
  • Synthesis : Prepared via nucleophilic substitution of a chloride precursor, similar to the target compound .
  • Key Differences : The absence of a chloro group and ethoxymethyl substituent reduces electrophilicity and solubility. Long alkyl chains increase lipophilicity, making 1g less suitable for aqueous-phase reactions compared to the target compound.
(b) 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)
  • Structure : Features a terminal alkene substituent.
  • Synthesis : Shares the same chloride substitution methodology as the target compound .
  • The lack of ethoxymethyl reduces polarity.
(c) 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
  • Structure : Contains a 2-chloroacetyl group and aromatic phenyl ring.
  • Application : Used as an intermediate for antihistaminics, highlighting the role of chloro-ketones in drug synthesis .

Halogenated Ketones with Heterocyclic Modifications

(a) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Structure : Combines a morpholine ring with a chloro-aniline-substituted pyrrolopyridine core.
  • Synthesis : Prepared via Buchwald–Hartwig amination, differing from the nucleophilic substitution used for the target compound .
  • Key Differences : The morpholine ring increases polarity and metabolic stability compared to pyrrolidine. However, the ethoxymethyl group in the target compound provides additional ether-based solubility without the complexity of fused aromatic systems.
(b) 2-(4-Bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one
  • Structure : Aryl-substituted ketone with bromo and chloro halogens.
  • Key Differences : The aryl halogens enable Suzuki couplings or Ullmann reactions, whereas the target compound’s α-chloro ketone is more reactive toward amines or alcohols in nucleophilic substitutions .

Physicochemical and Reactivity Profiles

Compound Halogen Heterocycle Key Substituent Reactivity Applications
Target Compound Cl (α-ketone) Pyrrolidine 3-Ethoxymethyl Nucleophilic substitution Drug intermediates, agrochemicals
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g) None Pyrrolidine C16 alkyl chain Lipophilic interactions Surfactants, lipid analogs
2-[4-(2-Chloroacetyl)phenyl]-... () Cl (acetyl) Pyrrolidine Aromatic phenyl Electrophilic aromatic substitution Antihistaminic precursors
1-Morpholin-4-yl-methanone () Cl (aniline) Morpholine/pyrrolopyridine 3-Chloro-phenylamino Cross-coupling reactions Kinase inhibitors
  • Solubility : The ethoxymethyl group in the target compound improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., 1g) .
  • Reactivity: The α-chloro ketone enables efficient amidation or alkylation, contrasting with aryl halides (e.g., 4-bromo-2-chlorophenoxy derivatives) that require transition-metal catalysis .

Preparation Methods

General Synthetic Strategy

The typical synthetic approach to compounds of this class involves the nucleophilic substitution reaction between a substituted pyrrolidine (bearing the ethoxymethyl group) and a chlorinated acyl chloride, such as 2-chloropropanoyl chloride. The reaction forms the amide or ketone linkage on the nitrogen atom of the pyrrolidine ring.

Key reaction:

  • Starting materials:

    • 3-(ethoxymethyl)pyrrolidine
    • 2-chloropropanoyl chloride
  • Reaction conditions:

    • Use of a base (commonly triethylamine) to neutralize hydrochloric acid generated during acylation
    • Solvent: typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran
    • Temperature control: often 0°C to room temperature to minimize side reactions
    • Reaction time: varies from 1 to several hours depending on scale and conditions

This method is analogous to the synthesis of related compounds such as 2-chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, where 2-(ethoxymethyl)piperidine reacts with 2-chloropropanoyl chloride under similar conditions to yield the chlorinated ketone derivative with good yield and purity.

Detailed Reaction Procedure

Step Description Conditions Notes
1 Preparation of substituted pyrrolidine Starting from pyrrolidine, alkylation with ethyl bromomethyl ether or equivalent to introduce ethoxymethyl group Requires base such as sodium hydride or potassium carbonate; anhydrous conditions
2 Acylation reaction Addition of 2-chloropropanoyl chloride dropwise to a solution of 3-(ethoxymethyl)pyrrolidine and triethylamine in dry solvent Temperature maintained at 0–5°C initially, then stirred at room temperature for 2–4 hours
3 Workup and purification Quenching with water, extraction with organic solvent, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization Yields typically range from 70% to 90% depending on scale and purity requirements

Optimization and Reaction Parameters

  • Base selection: Triethylamine is preferred for its efficiency in scavenging HCl and mildness, preventing side reactions. Alternative bases such as pyridine or DIPEA may be used but can affect yield and purity.
  • Solvent choice: Dichloromethane is favored for its inertness and ability to dissolve both reactants. THF or acetonitrile can be alternatives depending on solubility.
  • Temperature control: Low temperatures reduce side reactions, such as over-acylation or decomposition of sensitive intermediates.
  • Stoichiometry: Slight excess of acyl chloride (1.05–1.2 equivalents) ensures complete conversion of the amine.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting amine 3-(ethoxymethyl)pyrrolidine Key nucleophile for acylation
Acylating agent 2-Chloropropanoyl chloride Provides chlorinated ketone moiety
Base Triethylamine (1.2 eq.) Neutralizes HCl, prevents side reactions
Solvent Dichloromethane or THF Ensures solubility and reaction control
Temperature 0–5°C initially, then room temperature Controls reaction rate and selectivity
Reaction time 2–4 hours Ensures completion of acylation
Purification method Column chromatography or recrystallization Isolates pure product
Yield 70–90% Dependent on reaction optimization

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 3-(ethoxymethyl)pyrrolidine with a chloroacetylating agent (e.g., chloroacetyl chloride) in anhydrous dichloromethane at 0–5°C.
  • Step 2 : Neutralize excess reagent with a mild base (e.g., sodium bicarbonate).
  • Optimization : Control reaction temperature to minimize side products (e.g., over-alkylation). Use catalytic DMAP to enhance reactivity .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • 1H^1H: δ 1.2–1.4 ppm (ethoxy methyl), δ 3.5–4.2 ppm (pyrrolidine and ethoxymethyl protons), δ 4.6 ppm (chloroacetone carbonyl adjacent to Cl).
    • 13C^{13}C: δ 170–175 ppm (ketone carbonyl), δ 65–75 ppm (ethoxymethyl carbons) .
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) confirms stereochemistry and bond lengths.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency response : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. How does the ethoxymethyl substituent on the pyrrolidine ring influence the compound’s reactivity in nucleophilic substitution reactions?

The ethoxymethyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : Reduces accessibility to the pyrrolidine nitrogen, slowing reactions with bulky electrophiles.
  • Electronic effects : Enhances nucleophilicity of the pyrrolidine nitrogen via inductive effects, favoring reactions with electrophiles like alkyl halides.
    Experimental validation : Compare reaction rates with/without ethoxymethyl using kinetic studies (HPLC monitoring) .

Q. What computational methods are suitable for predicting the compound’s behavior in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies).
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
    Software : Gaussian 16 or ORCA for DFT; AutoDock Vina for docking studies.

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns) be resolved?

  • Case study : Observed splitting in pyrrolidine protons may arise from restricted rotation due to the ethoxymethyl group.
  • Solutions :
    • Variable-temperature NMR to study dynamic effects.
    • 2D-COSY or NOESY to confirm through-space couplings .
    • Compare with DFT-simulated spectra to validate assignments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
Temperature0–5°C
CatalystDMAP (5 mol%)
Reaction Time4–6 hours

Q. Table 2. Spectral Benchmarks

TechniqueKey Peaks/ParametersReference
1H^1H-NMRδ 4.6 ppm (Cl-adjacent CH2_2)
XRDC=O bond length: ~1.21 Å
FT-IR1720 cm1^{-1} (C=O stretch)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

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